molecular formula C9H14Cl2O2 B14395205 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-46-0

1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane

Cat. No.: B14395205
CAS No.: 89995-46-0
M. Wt: 225.11 g/mol
InChI Key: NCGISNVLMHTENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is an organic compound with the molecular formula C₉H₁₄Cl₂O₂ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows:

2,2,4,4-tetramethyl-1,3-dioxolane+SOCl2This compound+SO2+HCl\text{2,2,4,4-tetramethyl-1,3-dioxolane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,2,4,4-tetramethyl-1,3-dioxolane+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).

    Reduction Reactions: The compound can be reduced to form 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH, KOH, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products

    Substitution: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane or corresponding ethers and amines.

    Reduction: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other spiro compounds and as a building block in complex molecule synthesis.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2,2,4,4-tetramethylcyclobutane
  • 1,1-Dichloro-3,3,5,5-tetramethylcyclohexane
  • 1,1-Dichloro-2,2,5,5-tetramethylcyclopentane

Uniqueness

1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

89995-46-0

Molecular Formula

C9H14Cl2O2

Molecular Weight

225.11 g/mol

IUPAC Name

2,2-dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane

InChI

InChI=1S/C9H14Cl2O2/c1-6(2)8(5-9(8,10)11)13-7(3,4)12-6/h5H2,1-4H3

InChI Key

NCGISNVLMHTENE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2(Cl)Cl)OC(O1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.